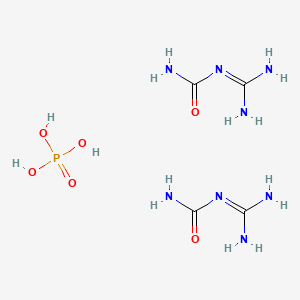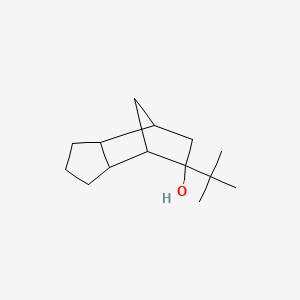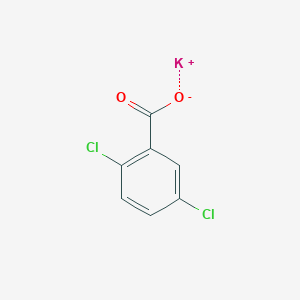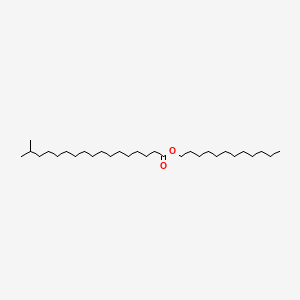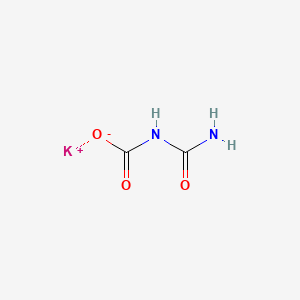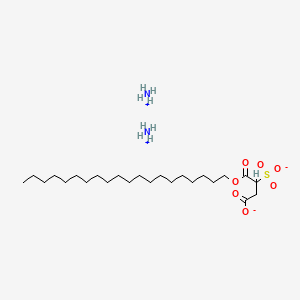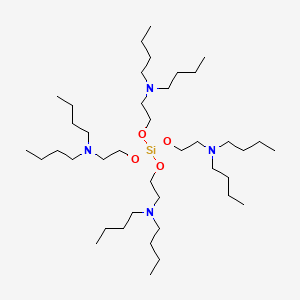
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid is a complex organic compound with the molecular formula C40H88N4O4Si . This compound is characterized by the presence of ethanol and dibutylamino groups, along with a tetraester linkage to silicic acid. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(dibutylamino)-, tetraester with silicic acid typically involves the esterification of silicic acid with 2-(dibutylamino)ethanol. This process can be carried out under acidic or basic conditions, depending on the desired reaction pathway. Common reagents used in this synthesis include silicic acid, 2-(dibutylamino)ethanol, and a suitable esterification catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced techniques such as microreactors can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols and amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dibutylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines .
Major Products
The major products formed from these reactions include various esters, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: This compound can be used in biochemical assays and as a component in certain biological buffers.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(dibutylamino)-, tetraester with silicic acid involves its interaction with molecular targets such as enzymes and receptors. The dibutylamino group can act as a nucleophile, participating in various biochemical pathways. The silicic acid component can enhance the stability and solubility of the compound, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butylamino)ethanol
- 2-Dimethylaminoethanol
- 2-(Diethylamino)ethanol
- 2-(Diisopropylamino)ethanol
Uniqueness
Ethanol, 2-(dibutylamino)-, tetraester with silicic acid is unique due to its tetraester linkage with silicic acid, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds .
Propriétés
Numéro CAS |
18846-62-3 |
|---|---|
Formule moléculaire |
C40H88N4O4Si |
Poids moléculaire |
717.2 g/mol |
Nom IUPAC |
tetrakis[2-(dibutylamino)ethyl] silicate |
InChI |
InChI=1S/C40H88N4O4Si/c1-9-17-25-41(26-18-10-2)33-37-45-49(46-38-34-42(27-19-11-3)28-20-12-4,47-39-35-43(29-21-13-5)30-22-14-6)48-40-36-44(31-23-15-7)32-24-16-8/h9-40H2,1-8H3 |
Clé InChI |
HCLVYRMYWIQMSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCO[Si](OCCN(CCCC)CCCC)(OCCN(CCCC)CCCC)OCCN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





